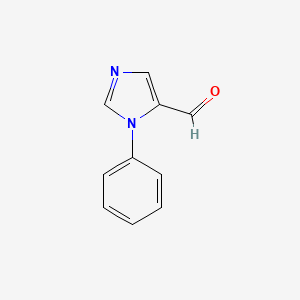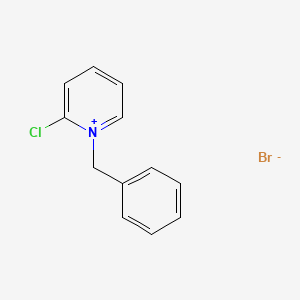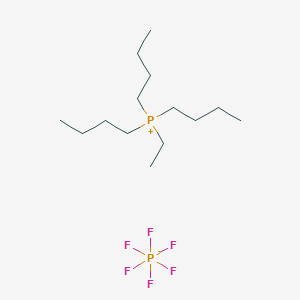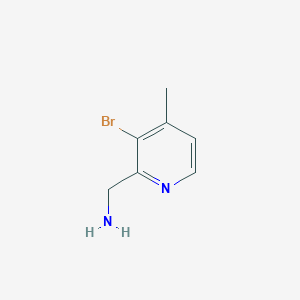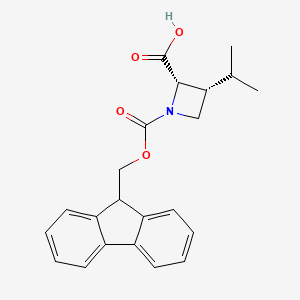
(2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid is a complex organic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by its unique stereochemistry and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the azetidine ring and the introduction of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium hydride in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides. The Fmoc group is a popular protecting group in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its unique structure makes it a valuable tool for probing the active sites of enzymes.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its robust synthetic routes and versatility make it a valuable building block for various applications.
Mécanisme D'action
The mechanism of action of (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The Fmoc group can be selectively removed under mild conditions, allowing the azetidine moiety to interact with the active sites of enzymes, thereby inhibiting their activity. This interaction often involves the formation of covalent bonds with nucleophilic residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidine-2-carboxylic acid
- (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-ethylazetidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,3R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-isopropylazetidine-2-carboxylic acid is unique due to its isopropyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-13(2)18-11-23(20(18)21(24)25)22(26)27-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-20H,11-12H2,1-2H3,(H,24,25)/t18-,20-/m0/s1 |
Clé InChI |
VFHWHASVNQSYAS-ICSRJNTNSA-N |
SMILES isomérique |
CC(C)[C@@H]1CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


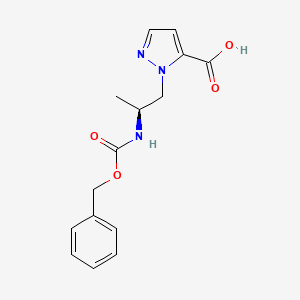
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
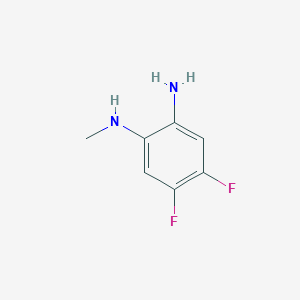
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
